Triethylfluorosilane
Overview
Description
Triethylfluorosilane: is an organosilicon compound with the chemical formula C₆H₁₅FSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and fluorine atoms, which makes it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylfluorosilane can be synthesized through several methods. One common method involves the reaction of triethylsilane with fluorine gas or hydrogen fluoride . The reaction typically requires a catalyst such as boron trifluoride and is carried out under controlled conditions to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of triethylsilane using fluorine gas . The process involves passing fluorine gas over triethylsilane in the presence of a catalyst at elevated temperatures. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Triethylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silicon-oxygen bonds.
Reduction Reactions: It can be reduced to form silicon-hydrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out in polar solvents such as .
Oxidation: Reagents such as or are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed in non-polar solvents.
Major Products:
Substitution Reactions: Products include and .
Oxidation Reactions: Products include .
Reduction Reactions: Products include triethylsilane .
Scientific Research Applications
Chemistry: Triethylfluorosilane is widely used as a reagent in organic synthesis. It is employed in the formation of silicon-carbon bonds and as a fluorinating agent in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their properties. It is also explored for its potential in drug delivery systems due to its ability to form stable silicon-fluorine bonds .
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins . It is also utilized in the manufacturing of semiconductors and electronic components due to its ability to form stable silicon-fluorine bonds .
Mechanism of Action
The mechanism by which triethylfluorosilane exerts its effects involves the formation of stable silicon-fluorine bonds. The fluorine atom in the compound is highly electronegative, which makes the silicon-fluorine bond very strong and resistant to hydrolysis. This property is exploited in various chemical reactions where the stability of the silicon-fluorine bond is crucial .
Comparison with Similar Compounds
Trimethylfluorosilane (C₃H₉FSi): Similar in structure but with three methyl groups instead of ethyl groups.
Trifluorosilane (HF₃Si): Contains three fluorine atoms bonded to silicon.
Triethylchlorosilane (C₆H₁₅ClSi): Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: Triethylfluorosilane is unique due to its specific combination of ethyl groups and a fluorine atom bonded to silicon. This combination provides a balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial applications .
Properties
IUPAC Name |
triethyl(fluoro)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMRVWAOMIXFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189328 | |
Record name | Triethylfluorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358-43-0 | |
Record name | Triethylfluorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylfluorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylfluorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylfluorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triethylfluorosilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W38ZR5CD7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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